molecular formula C17H16Cl2N2O3 B2523872 2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034494-64-7

2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2523872
CAS No.: 2034494-64-7
M. Wt: 367.23
InChI Key: FVASPWNFQNXQFM-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound featuring a pyrrolidine ring substituted at the 3-position with a pyridin-4-yloxy group and an ethanone backbone linked to a 2,4-dichlorophenoxy moiety. Though detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest relevance in medicinal chemistry or agrochemical research due to heterocyclic and halogenated motifs .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c18-12-1-2-16(15(19)9-12)23-11-17(22)21-8-5-14(10-21)24-13-3-6-20-7-4-13/h1-4,6-7,9,14H,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVASPWNFQNXQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves a multi-step process:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions to form the dichlorophenoxy intermediate.

    Pyrrolidine Derivative Formation: The next step involves the synthesis of the pyrrolidine derivative by reacting pyridine-4-ol with a suitable halogenated pyrrolidine under nucleophilic substitution conditions.

    Coupling Reaction: The final step is the coupling of the dichlorophenoxy intermediate with the pyrrolidine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substitutents

The compound’s uniqueness lies in its combination of a pyrrolidine-pyrrolidin-1-yl core, pyridin-4-yloxy substituent, and 2,4-dichlorophenoxy group. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features Potential Implications
Target Compound : 2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone Likely C17H16Cl2N2O3* ~383.2 (estimated) - 2,4-Dichlorophenoxy
- Pyridin-4-yloxy
- Pyrrolidine
- Electron-withdrawing Cl groups enhance lipophilicity.
- Pyridine enables π-π stacking.
- Pyrrolidine introduces conformational flexibility.
Potential bioactivity via halogenated and heterocyclic interactions.
Pyrimidine Analog : 2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone C16H15Cl2N3O3 368.2 - Pyrimidin-4-yloxy - Pyrimidine (two N atoms) increases hydrogen-bonding capacity.
- Smaller heterocycle may reduce steric bulk.
Enhanced binding affinity in target proteins compared to pyridine.
Pyrazole Analog : 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone C11H9Cl2N2O2 296.1 - 1H-pyrazol-1-yl - Pyrazole’s aromaticity and dual N sites improve coordination.
- Simpler structure with fewer chiral centers.
Possible use as a ligand in metal complexes or kinase inhibitors.
Pyrrolidine-Pyridine Derivatives (e.g., 6-(pyrrolidin-1-yl)-2-fluoronicotinaldehyde) Varies (e.g., C14H19FN2O2) Varies - Fluorine
- Aldehyde group
- Fluorine enhances electronegativity and metabolic stability.
- Aldehyde enables Schiff base formation.
Suited for prodrug design or covalent inhibitor development.

Functional Group Analysis

Heterocyclic Moieties: Pyridine vs. Pyrimidine: The pyridin-4-yloxy group in the target compound has one nitrogen atom, enabling moderate hydrogen bonding. Pyrrolidine vs. Pyrazole: The pyrrolidine ring in the target compound introduces a five-membered amine ring with conformational flexibility, while the pyrazole analog () features a planar, aromatic structure with dual nitrogen sites for coordination .

This contrasts with hydroxylated analogs (e.g., chalcone derivatives in ), where polar -OH groups enhance solubility but limit bioavailability .

Electronic Effects: Chlorine’s electron-withdrawing nature in the dichlorophenoxy group may stabilize the ethanone carbonyl group, affecting reactivity in nucleophilic addition reactions compared to methoxy- or fluorine-substituted derivatives () .

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